hexahydro-1H-cyclopenta[b]pyridin-6(2H)-one
Description
Hexahydro-1H-cyclopenta[b]pyridin-6(2H)-one is a bicyclic organic compound featuring a cyclopentane ring fused to a pyridinone moiety. Such fused bicyclic systems are prevalent in medicinal chemistry due to their versatility as scaffolds for drug discovery, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1,2,3,4,4a,5,7,7a-octahydrocyclopenta[b]pyridin-6-one |
InChI |
InChI=1S/C8H13NO/c10-7-4-6-2-1-3-9-8(6)5-7/h6,8-9H,1-5H2 |
InChI Key |
DWZYRIQXRHIJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC2NC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Ring System | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| Hexahydro-1H-cyclopenta[b]pyridin-6(2H)-one | Likely C₈H₁₁NO | ~137.18 (calc.) | Cyclopenta[b]pyridinone | None | Rigid bicyclic core; lactam moiety |
| cis-Hexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one | C₇H₁₂N₂O | 140.18 | Pyrrolo[3,4-c]pyridinone | None | Pyrrolidine ring introduces basicity |
| Furo[3,2-c]pyridin-6(2H)-one (7-bromo-4-chloro) | C₇H₅BrClNO₂ | 250.48 | Furo[3,2-c]pyridinone | 7-bromo, 4-chloro | Halogen substituents enhance lipophilicity |
| tert-Butyl-5-nitrosohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | C₁₃H₂₁N₃O₃ | 279.33 | Pyrrolo[3,4-c]pyridine | Nitroso, tert-butyl carbamate | Functionalized for reactivity studies |
Key Observations :
- Ring Systems: The cyclopenta[b]pyridinone lacks heteroatoms in its fused cyclopentane ring, distinguishing it from pyrrolo (N-containing) and furo (O-containing) analogs. This affects electronic properties and solubility .
- Functionalization : The tert-butyl carbamate and nitroso groups in pyrrolo derivatives enhance stability and enable selective chemical modifications, making them valuable intermediates in synthesis .
Q & A
Q. Example Protocol :
- Step 1 : Introduce 4-bromo substituents via electrophilic substitution (CAS 1428651-90-4) .
- Step 2 : Assess cytotoxicity using MTT assays in cancer cell lines .
How does the compound’s fused-ring system influence its physicochemical properties?
Basic
The bicyclic system imparts:
- Rigidity : Reduces conformational entropy, enhancing binding to flat protein surfaces (e.g., kinase ATP pockets) .
- LogP modulation : The ketone group lowers hydrophobicity (LogP ~1.97 for bromo-derivatives) .
- Solubility : Polar aprotic solvents (e.g., DMSO) are optimal for biological assays .
What safety and handling protocols are critical for laboratory work with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
